7-Methylquinoline-2,3-dicarboxylic acid diethyl ester
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methylquinoline-2,3-dicarboxylic acid diethyl ester typically involves the esterification of 7-methylquinoline-2,3-dicarboxylic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
7-Methylquinoline-2,3-dicarboxylic acid diethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can yield different quinoline-based products.
Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require catalysts like palladium on carbon or specific acids/bases depending on the desired product.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives, which can be further utilized in different chemical and pharmaceutical applications .
Scientific Research Applications
7-Methylquinoline-2,3-dicarboxylic acid diethyl ester has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-Methylquinoline-2,3-dicarboxylic acid diethyl ester involves its interaction with specific molecular targets and pathways. While detailed mechanisms are still under investigation, it is believed to exert its effects through modulation of enzyme activities and interaction with cellular receptors .
Comparison with Similar Compounds
Similar Compounds
- Quinoline-2,3-dicarboxylic acid diethyl ester
- 7-Ethylquinoline-2,3-dicarboxylic acid diethyl ester
- 7-Methylquinoline-2,3-dicarboxylic acid dimethyl ester
Uniqueness
Properties
CAS No. |
948291-10-9 |
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Molecular Formula |
C16H17NO4 |
Molecular Weight |
287.31 g/mol |
IUPAC Name |
diethyl 7-methylquinoline-2,3-dicarboxylate |
InChI |
InChI=1S/C16H17NO4/c1-4-20-15(18)12-9-11-7-6-10(3)8-13(11)17-14(12)16(19)21-5-2/h6-9H,4-5H2,1-3H3 |
InChI Key |
PDSAFPZTEHEECQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C2C=C(C=CC2=C1)C)C(=O)OCC |
Origin of Product |
United States |
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